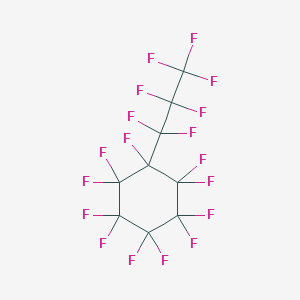

Undecafluoro(heptafluoropropyl)cyclohexane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,3-heptafluoropropyl)cyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(4(15,16)8(23,24)9(25,26)27)2(11,12)5(17,18)7(21,22)6(19,20)3(1,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPKQVFBLQIXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515856 | |

| Record name | Undecafluoro(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-59-4 | |

| Record name | Undecafluoro(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Undecafluoro Heptafluoropropyl Cyclohexane

Direct Fluorination Techniques

Direct fluorination is a powerful method for the synthesis of perfluorinated compounds, including Undecafluoro(heptafluoropropyl)cyclohexane. This technique involves the reaction of a hydrocarbon precursor, in this case, propylcyclohexane (B167486), with elemental fluorine. Due to the high reactivity of fluorine gas and the exothermic nature of the C-H to C-F bond conversion, these reactions are typically carried out in the vapor phase at elevated temperatures and require careful control to prevent fragmentation of the carbon skeleton.

| Parameter | Typical Conditions for Direct Fluorination |

| Fluorinating Agent | Elemental Fluorine (F₂) or Cobalt(III) Fluoride (B91410) (CoF₃) |

| Precursor | Propylcyclohexane |

| Phase | Vapor Phase |

| Temperature | Elevated temperatures (e.g., >100 °C) |

| Key Challenge | Control of reaction exothermicity to prevent C-C bond cleavage |

Electrochemical Fluorination Approaches

Electrochemical fluorination (ECF), also known as the Simons process, is another significant industrial method for the production of perfluorinated compounds. This technique involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (HF). The organic compound is oxidized at a nickel anode, leading to the substitution of hydrogen atoms with fluorine atoms.

C₉H₁₈ + 18 HF → C₉F₁₈ + 18 H₂

The Simons process is particularly useful for producing perfluorinated amines, ethers, and carboxylic and sulfonic acids. federalregister.gov While specific data on the electrochemical fluorination of propylcyclohexane is limited, the general applicability of this method to a wide range of hydrocarbons suggests its feasibility for producing this compound. mdpi.comgoogle.comresearchgate.netnih.gov

| Parameter | Typical Conditions for Electrochemical Fluorination (Simons Process) |

| Electrolyte | Anhydrous Hydrogen Fluoride (HF) |

| Substrate | Propylcyclohexane |

| Anode Material | Nickel |

| Cell Potential | 5-6 V |

| Product | This compound |

Photochemical Fluorination Strategies

Photochemical fluorination offers a milder alternative for the introduction of fluorine atoms into organic molecules. These reactions are typically initiated by the photolysis of a fluorine-containing reagent to generate reactive fluorine radicals. While less common for exhaustive perfluorination compared to direct and electrochemical methods, photochemical approaches can be employed for selective fluorination or the introduction of fluorine into specific positions.

For a saturated hydrocarbon like propylcyclohexane, photochemical fluorination would likely proceed via a free-radical chain mechanism. However, achieving complete perfluorination to yield this compound through photochemical means would be challenging due to the decreasing reactivity of C-H bonds as the degree of fluorination increases. There is limited specific information in the scientific literature on the photochemical synthesis of this compound.

Dehalogenation and Dehydrohalogenation Routes for Perfluoroolefin Precursors

Dehalogenation and dehydrohalogenation reactions of suitable precursors can also be employed to synthesize perfluorinated cyclohexanes or their unsaturated derivatives. These methods typically start with a polyhalogenated compound containing elements other than fluorine, such as chlorine or bromine, and selectively remove these halogens to form the desired perfluorinated structure.

For instance, a polychlorofluoro(propyl)cyclohexane could be subjected to reductive dehalogenation using agents like zinc dust or catalytic hydrogenation to remove the chlorine atoms, leaving the perfluorinated cyclohexane (B81311) ring and side chain.

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a common method for introducing double bonds. A partially fluorinated propylcyclohexane containing both hydrogen and another halogen could potentially be dehydrohalogenated to form a perfluorocycloalkene, which could then be further fluorinated. One study has shown the radiation-chemical alkylation of cyclohexane by hexafluoropropylene to yield 1-cyclohexyl-2H-hexafluoropropane. toxicdocs.org This partially fluorinated intermediate could theoretically undergo further fluorination and dehydrofluorination steps.

Decarboxylation and Decarbonylation Pathways for Related Perfluorocarboxylic Acids

Decarboxylation of perfluorocyclohexanecarboxylic acid derivatives presents another potential synthetic route. In this approach, a precursor such as 2-(heptafluoropropyl)perfluorocyclohexanecarboxylic acid would be synthesized and then subjected to conditions that promote the loss of carbon dioxide. This would result in the formation of a perfluoro(propylcyclohexyl) anion, which would then be protonated or otherwise functionalized. This method is particularly useful for preparing hydro-perfluorocarbons.

Decarbonylation, the removal of a carbonyl group, from a corresponding perfluorinated aldehyde or ketone could also be envisioned as a synthetic pathway, although this is a less common route for the synthesis of perfluoroalkanes.

Synthesis of Perfluorocycloalkene-Based Monomers and Polymers

While this compound itself is a saturated and relatively inert molecule, its unsaturated analogue, decafluorocyclohexene (B1669410), is a valuable monomer in the synthesis of high-performance fluoropolymers. These polymers, known as perfluorocycloalkenyl (PFCA) aryl ether polymers, exhibit excellent thermal stability, chemical resistance, and desirable optical and dielectric properties.

The synthesis of these polymers typically involves the step-growth polycondensation of a perfluorocycloalkene, such as decafluorocyclohexene, with a bisphenol in the presence of a base. mdpi.com The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ions displace fluoride ions from the perfluorocycloalkene.

AB-Type Monomer Preparation for Perfluorocycloalkene Aryl Ether Polymers

A significant advancement in the synthesis of PFCA aryl ether polymers is the development of AB-type monomers. These monomers contain both the perfluorocycloalkene and the phenol (B47542) functionalities within the same molecule, which allows for a more controlled polymerization process.

A general three-step process has been described for the preparation of these AB-type monomers using commercially available bisphenols and perfluorocycloalkenes. wikipedia.orgresearchgate.netcymitquimica.com The process involves:

Monofunctionalization of a bisphenol with a protecting group.

Reaction of the remaining free phenol with a perfluorocycloalkene (e.g., decafluorocyclohexene).

Deprotection of the initial phenol to yield the AB-type monomer.

This approach allows for the synthesis of well-defined monomers that can be polymerized to produce high molecular weight polymers with tailored properties. wikipedia.orgresearchgate.netcymitquimica.com The polymerization of these AB-type monomers proceeds via a self-condensation reaction, offering better stoichiometric control compared to the polycondensation of two different A-A and B-B type monomers.

| Monomer Type | Description | Advantages in Polymerization |

| A-A + B-B | Two different difunctional monomers (e.g., decafluorocyclohexene and a bisphenol) | Simpler monomer synthesis |

| AB-Type | A single monomer containing both reactive functionalities | Better stoichiometric control, potential for higher molecular weight polymers |

Condensation Reactions with Bisphenols for Fluorinated Polymer Synthesis

The synthesis of fluorinated polymers, specifically poly(aryl ether)s, through the condensation reaction of a perfluorinated cyclic compound with a bisphenol is a known method for producing high-performance materials with desirable thermal stability, chemical resistance, and low dielectric constants. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

However, extensive review of the scientific literature indicates that This compound, being a saturated perfluorocycloalkane, is not a suitable monomer for this type of condensation polymerization with bisphenols. The carbon-fluorine (C-F) bonds on the saturated perfluorinated cyclohexane ring are exceptionally strong and lack a suitable leaving group or an activated site for nucleophilic attack by the phenoxide ions generated from the bisphenol under typical polycondensation conditions.

In contrast, the successful synthesis of analogous fluorinated polymers, such as perfluorocycloalkenyl (PFCA) aryl ether polymers, utilizes perfluorocycloalkenes, for instance, decafluorocyclohexene. The presence of a double bond in the perfluorinated ring is critical for the reaction to proceed. The polymerization of decafluorocyclohexene with bisphenols occurs through a nucleophilic addition-elimination mechanism. In this process, the phenoxide ion attacks the double bond of the perfluorocycloalkene, leading to the formation of an intermediate which then eliminates a fluoride ion to form a stable ether linkage. This process is repeated to build the polymer chain.

Detailed Research Findings:

Research in the field of fluoropolymers has consistently demonstrated the necessity of an unsaturated site on the perfluorinated ring for successful polycondensation with bisphenols. Studies on the synthesis of perfluorocyclohexenyl (PFCH) aromatic ether polymers detail the reaction of decafluorocyclohexene with various bisphenols in the presence of a base to yield high molecular weight polymers.

The table below summarizes the key differences in reactivity between perfluorocycloalkanes and perfluorocycloalkenes in the context of condensation reactions with bisphenols.

| Feature | This compound | Decafluorocyclohexene |

| Structure | Saturated perfluorinated cycloalkane | Unsaturated perfluorinated cycloalkene |

| Reactivity with Nucleophiles (e.g., Bisphenols) | Inert under typical polycondensation conditions | Reactive via nucleophilic addition-elimination |

| Mechanism | No feasible reaction pathway for SNAr | Nucleophilic addition-elimination at the C=C bond |

| Suitability for Poly(aryl ether) Synthesis | Not suitable | Suitable monomer |

Molecular and Electronic Structure: Theoretical and Computational Investigations

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are powerful computational tools for elucidating the fundamental electronic structure and geometric properties of molecules. These approaches allow for a detailed examination of how the extensive fluorination in Undecafluoro(heptafluoropropyl)cyclohexane influences its architecture, conformational preferences, and electronic characteristics.

Elucidation of Specific Fluorination Pattern Effects on Molecular Architecture

The substitution of hydrogen with fluorine atoms dramatically alters the molecular architecture of the cyclohexane (B81311) ring. In this compound, the sheer number of fluorine atoms and the bulky heptafluoropropyl group dictate a unique three-dimensional structure. The high degree of fluorination leads to a significant increase in molecular weight and van der Waals volume compared to its hydrocarbon counterpart.

Theoretical studies on other highly fluorinated cyclohexanes, such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane, have revealed the phenomenon of facial polarization. st-andrews.ac.uk In this arrangement, all fluorine atoms point in the same direction, creating a molecule with a significant dipole moment. st-andrews.ac.uk While the fluorination pattern in this compound is not "all-cis," the dense arrangement of electronegative fluorine atoms is expected to induce a substantial molecular dipole. The C-F bonds are highly polarized, and their cumulative effect, along with the electron-withdrawing heptafluoropropyl group, would lead to a complex and highly polarized molecular surface.

The carbon-carbon bond lengths within the cyclohexane ring are also likely to be affected. The strong inductive effect of fluorine can shorten adjacent C-C bonds. DFT calculations on simpler fluorinated alkanes have shown that fluorine substitution can have a profound impact on molecular conformation. acs.org

Analysis of Conformational Isomerism and Dynamics

Like cyclohexane, this compound is expected to exist in various conformations, with the chair conformation being the most stable. pharmaguideline.com However, the presence of eleven fluorine atoms and a heptafluoropropyl group introduces significant steric and electronic considerations that influence the conformational equilibrium.

The heptafluoropropyl group can exist in either an axial or equatorial position on the cyclohexane ring. Computational studies on monosubstituted cyclohexanes generally show a preference for the substituent to occupy the equatorial position to minimize steric strain. This preference is quantified by the A-value, which is the difference in free energy between the axial and equatorial conformers. For a bulky group like heptafluoropropyl, a significant preference for the equatorial position is anticipated.

DFT calculations on fluorocyclohexane (B1294287) have shown that the equatorial conformer is favored. researchgate.net However, in more complex polyfluorinated systems, non-classical interactions, such as electrostatic and hyperconjugative effects, can play a crucial role and sometimes lead to a preference for the axial position. acs.org Natural Bond Orbital (NBO) analysis is a computational technique used to dissect these interactions. researchgate.netacs.org

The energy barrier for ring flipping between the two chair conformations is also expected to be considerably higher for this compound compared to cyclohexane itself. This is due to the increased steric hindrance that must be overcome during the transition through higher-energy boat and twist-boat conformations.

Table 1: Illustrative Conformational Energy Differences in a Perfluorinated Cyclohexane System (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

| Equatorial-Heptafluoropropyl | 0.00 | Minimized steric interactions. |

| Axial-Heptafluoropropyl | > 5.00 | Significant 1,3-diaxial steric strain. |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values for this compound would require specific computational studies.

Investigation of Electron-Withdrawing Effects of Fluorine Substituents

Fluorine is the most electronegative element, and its presence in this compound has profound electron-withdrawing effects. The cumulative inductive effect of eleven fluorine atoms and the heptafluoropropyl group significantly reduces the electron density of the cyclohexane ring. This makes the carbon atoms of the ring highly electrophilic.

The electron-withdrawing nature of perfluoroalkyl groups is well-documented. mdpi.comresearchgate.net These groups effectively lower the HOMO and LUMO energy levels of the molecule. researchgate.net This has significant implications for the molecule's reactivity, making it more susceptible to nucleophilic attack and more resistant to oxidation.

Computational studies on fluorinated aromatic compounds have shown that electron-withdrawing groups can influence aromaticity. nih.gov While cyclohexane is not aromatic, the electronic perturbations caused by extensive fluorination are substantial.

Computational Prediction of Chemical Reactivity and Stability

Computational chemistry provides powerful tools for predicting the chemical reactivity and stability of molecules. For this compound, its high degree of fluorination imparts exceptional thermal and chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the molecule resistant to degradation. nih.gov

DFT calculations can be used to determine bond dissociation energies (BDEs), providing a quantitative measure of bond strength. Machine learning models trained on quantum mechanical data have also been developed to predict C-F BDEs in PFAS, offering a rapid screening method. chemrxiv.org The C-C bonds within the perfluorinated framework are also strengthened by the surrounding fluorine atoms.

Nanoreactor simulations, a computational method, can be employed to predict thermal decomposition pathways and temperatures. nih.gov Such simulations would likely show that this compound requires high temperatures to undergo pyrolysis. nih.gov The stability of PFAS in various solvents can also be investigated computationally, revealing potential degradation pathways in polar aprotic solvents. nih.govacs.orgresearchgate.net

Table 2: Predicted Bond Dissociation Energies (BDEs) for a Model Perfluorinated Alkane (Illustrative Data)

| Bond | BDE (kcal/mol) |

| C-F | ~116 |

| C-C (perfluorinated) | ~90 |

Note: These are representative values for perfluorinated systems and would vary for the specific bonds within this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations are particularly useful for understanding its behavior in condensed phases.

Solute-Solvent Interaction Modeling in Perfluorinated Systems

The interactions between this compound and various solvents are critical for understanding its environmental fate and transport, as well as its applications as a potential solvent or in biphasic systems. MD simulations can model these interactions at the atomic level.

Due to its perfluorinated nature, this compound is expected to be hydrophobic and lipophobic. It would exhibit low solubility in both polar solvents like water and non-polar hydrocarbon solvents. However, it would be miscible with other perfluorinated liquids. These "fluorous" interactions are driven by weak van der Waals forces and the tendency of fluorinated compounds to segregate from hydrocarbons. researchgate.net

MD simulations can be used to calculate properties such as the diffusion coefficient of this compound in different media. ulisboa.ptresearchgate.net These simulations can also elucidate the structure of the solvation shell around the molecule, revealing how solvent molecules orient themselves. researchgate.net The interactions in perfluorinated systems are complex and can involve electrostatic forces, van der Waals interactions, and in some cases, hydrogen bonding. nih.govacs.org

Intermolecular Forces and Their Influence on Bulk Behavior

The bulk behavior of this compound is governed by the nature and strength of its intermolecular forces. As a perfluorinated compound, the primary intermolecular interactions are expected to be London dispersion forces. msu.edu The high number of electrons in the fluorine atoms contributes to the strength of these transient dipole-induced dipole interactions.

The extensive fluorination of the cyclohexane ring and the propyl side chain results in a molecule with very low polarizability and a high degree of hydrophobicity. This is a common characteristic of perfluorinated compounds, which tend to be immiscible with both polar and non-polar hydrocarbon solvents, leading to the formation of a distinct "fluorous phase". msu.edu This behavior is attributed to the weak van der Waals interactions between perfluorinated molecules and other types of molecules. nih.gov

The influence of these intermolecular forces on the bulk properties of this compound is significant. The physical properties are expected to be similar to other perfluorinated compounds of comparable molecular weight.

| Property | Predicted Value | Influence of Intermolecular Forces |

| Boiling Point | ~130 °C | The relatively high boiling point for its molecular weight is a result of the strong, cumulative London dispersion forces arising from the large number of fluorine atoms. |

| Surface Tension | Low | The weak intermolecular forces at the liquid-air interface lead to a low surface tension, a characteristic feature of fluorinated compounds. |

| Viscosity | Moderate | The strength of the intermolecular forces and the molecular shape will influence the resistance to flow. |

| Vapor Pressure | Relatively Low | Stronger intermolecular forces mean that more energy is required for molecules to escape into the vapor phase, resulting in a lower vapor pressure compared to non-fluorinated analogues of similar size. |

Note: The values in this table are estimations based on the properties of similar perfluorinated compounds and are not experimentally verified for this compound.

Advanced Quantum Chemical Calculations for Reaction Energetics

There is a lack of specific research on the reaction energetics of this compound in the available literature. However, modern computational chemistry provides powerful tools to investigate the reactivity of such molecules. Advanced quantum chemical calculations are instrumental in determining the thermodynamics and kinetics of chemical reactions. nih.gov

Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to calculate the energetics of various potential reactions involving this compound. arxiv.org These calculations can provide crucial information about:

Reaction Enthalpies (ΔH): By calculating the difference in the total electronic energies of the products and reactants, the enthalpy change of a reaction can be determined. This indicates whether a reaction is exothermic or endothermic.

Activation Energies (Ea): By locating the transition state structure on the potential energy surface, the activation energy barrier for a reaction can be calculated. This is fundamental to understanding the reaction rate.

Reaction Mechanisms: Computational studies can elucidate the step-by-step pathway of a reaction, identifying intermediates and transition states, which is often difficult to determine experimentally.

For a molecule like this compound, quantum chemical calculations could be used to explore its thermal stability and potential decomposition pathways. The high strength of the C-F bond suggests that significant energy would be required to initiate chemical reactions. researchgate.net

A hypothetical example of a reaction that could be studied is the abstraction of a fluorine atom by a radical species. Quantum chemical calculations could predict the activation energy for this process and compare it to the abstraction of a hydrogen atom from a corresponding hydrocarbon, thereby quantifying the enhanced stability of the perfluorinated compound.

| Computational Method | Information Obtained | Relevance to Reaction Energetics |

| Density Functional Theory (DFT) | Geometries of reactants, products, and transition states; reaction energies. | Provides a good balance between accuracy and computational cost for predicting reaction thermodynamics and kinetics. |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energies that account for electron correlation. | Improves the accuracy of calculated reaction enthalpies and activation energies. |

| Coupled Cluster (CC) Theory | Highly accurate "gold standard" energies. | Provides benchmark values for reaction energetics, albeit at a higher computational expense. |

Note: This table presents common quantum chemical methods and their general applications in studying reaction energetics.

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a cornerstone technique for the characterization of fluorinated compounds due to the favorable properties of the ¹⁹F nucleus, which include 100% natural abundance, high sensitivity, and a wide range of chemical shifts that reduces the likelihood of signal overlap. nih.govhuji.ac.ilthermofisher.com

The structural framework of Undecafluoro(heptafluoropropyl)cyclohexane can be comprehensively mapped using multi-nuclear NMR experiments, primarily focusing on ¹⁹F and ¹³C nuclei.

A ¹⁹F NMR spectrum provides a wealth of information. The large chemical shift dispersion allows for the clear resolution of signals from the chemically distinct fluorine environments within the molecule: the heptafluoropropyl side chain (-CF₃, -CF₂, -CF) and the undecafluorocyclohexane (B3350823) ring (-CF₂ and -CF- groups). thermofisher.com The number of fluorine atoms in each unique environment can be determined from the integration of the signals. huji.ac.il

Key structural information is also derived from spin-spin coupling constants. Homonuclear couplings (¹⁹F-¹⁹F) and heteronuclear couplings (¹⁹F-¹³C) provide data on through-bond connectivity. For instance, a large geminal coupling constant (²JFF) of approximately -290 Hz is a characteristic feature of geminal fluorine atoms on a fluorinated cyclohexane (B81311) ring. researchgate.net The multiplet patterns arising from these couplings are crucial for assigning specific resonances to individual fluorine atoms in the structure.

The expected ¹⁹F chemical shift ranges, relative to CFCl₃, help in the initial assignment of the fluorine environments in this compound.

Table 1: Expected ¹⁹F NMR Chemical Shift Ranges for Functional Groups in this compound

| Fluorine Environment | Expected Chemical Shift Range (ppm) |

|---|---|

| -CF₃ (on propyl chain) | +40 to +80 |

| -CF₂- (ring and propyl chain) | +80 to +140 |

| -CF- (ring) | +140 to +250 |

Data compiled from established ranges for fluorinated compounds. ucsb.edu

¹³C NMR spectroscopy complements the ¹⁹F data by providing information about the carbon skeleton. ¹⁹F-¹³C coupling constants are invaluable for confirming the assignments made from the ¹⁹F spectrum.

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of cyclohexane rings. nih.govauremn.org.br For fluorinated cyclohexanes, the chair conformation is generally preferred. However, the introduction of a bulky substituent, such as a heptafluoropropyl group, is expected to cause significant steric hindrance and distortion of the ideal chair geometry. researchgate.net

This distortion has a pronounced effect on the ¹⁹F NMR spectrum. Specifically, it increases the chemical shift difference between the axial (a) and equatorial (e) fluorine atoms within a geminal (-CF₂) group. researchgate.net The fluorine atoms most remote from the bulky substituent are often the most affected, indicating that the difference is likely due to bond distortion throughout the ring system rather than purely through-bond inductive effects. researchgate.net

By analyzing the temperature-dependent changes in the NMR line shapes and measuring the spin-spin coupling constants (J-values), it is possible to determine the populations of different conformers and the energy barriers to ring inversion. rsc.orgmdpi.com The conformational equilibrium can be influenced by the polarity of the solvent, which can be studied by performing NMR experiments in a variety of solvents. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. pressbooks.pub For this compound, the spectra are dominated by vibrations involving the carbon-fluorine and carbon-carbon bonds.

The most intense absorptions in the IR spectrum are expected to be the C-F stretching modes, which typically appear in the 1400-1000 cm⁻¹ region. The exact frequencies of these modes are sensitive to the local molecular environment, allowing for differentiation between the -CF, -CF₂, and -CF₃ groups. Raman spectroscopy, which relies on changes in polarizability, is particularly effective for observing the symmetric vibrations of the perfluorinated carbon skeleton. spectroscopyonline.comresearchgate.net

Due to the increased mass of fluorine compared to hydrogen, the surface vibrational modes (bending and deformation) in perfluorinated cyclohexanes are shifted to lower wavenumbers compared to their hydrogenated counterparts. bris.ac.uk

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Activity |

|---|---|---|

| C-F Stretching | 1400 - 1000 | IR (strong), Raman (moderate) |

| C-C Stretching | 1000 - 700 | Raman (strong), IR (variable) |

| CF₂ and CF₃ Deformation/Bending | 800 - 500 | IR & Raman |

| Ring Deformation | < 500 | IR & Raman |

Frequency ranges are general approximations for perfluorinated aliphatic compounds.

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and for identifying its fragments, which provides structural clues. The molecular formula is C₉F₁₈, with a calculated molecular weight of approximately 450.06 g/mol .

In electron ionization (EI) mass spectrometry, the high-energy ionization process leads to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. For substituted cycloalkanes, a common fragmentation pathway is the cleavage of the bond connecting the substituent to the ring. pressbooks.pub

For this compound, the most prominent fragmentation is expected to be the loss of the heptafluoropropyl radical (•C₃F₇), leading to a stable C₆F₁₁⁺ cation. Further fragmentation of the perfluorocyclohexyl ring would also occur. Analysis of related perfluorinated compounds also suggests that the elimination of HF is a possible fragmentation pathway. nih.gov

Table 3: Plausible Major Fragment Ions in the Mass Spectrum of this compound (C₉F₁₈)

| m/z (mass-to-charge ratio) | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 450 | [C₉F₁₈]⁺˙ | (Molecular Ion) |

| 281 | [C₆F₁₁]⁺ | •C₃F₇ |

| 431 | [C₉F₁₇]⁺ | •F |

| 169 | [C₃F₇]⁺ | •C₆F₁₁ |

| 131 | [C₃F₅]⁺ | •C₆F₁₁ + F₂ |

| 69 | [CF₃]⁺ | •C₈F₁₅ |

These represent predicted fragmentation pathways based on general principles of mass spectrometry. pressbooks.publibretexts.org

Time-Resolved Spectroscopic Methods

Time-resolved spectroscopy probes chemical processes that occur on extremely short timescales, providing insights into the dynamics of excited states and chemical reactions. thermofisher.com

Ultrafast pump-probe spectroscopy is a powerful technique for monitoring reaction dynamics on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. rsc.org The method uses a short, intense "pump" laser pulse to excite a molecule to a higher energy state and initiate a reaction. A second, time-delayed "probe" pulse then measures the change in absorption or transmission of the sample as the excited state evolves or the reaction proceeds. polimi.it By varying the delay time between the pump and probe pulses, a "movie" of the molecular dynamics can be constructed. umich.edu

However, the application of this technique is contingent on the molecule possessing a chromophore—a part of the molecule that absorbs light at the laser's wavelength. Pump-probe experiments are typically conducted in the ultraviolet (UV) or visible spectral regions. polimi.it this compound, as a saturated perfluoroalkane, does not have π-electrons or non-bonding electrons that give rise to absorption in the typical UV-Vis range. Its electronic absorptions occur at much shorter wavelengths in the vacuum ultraviolet (VUV) region.

Therefore, studying the reaction dynamics of ground-state this compound using conventional ultrafast pump-probe spectroscopy is not feasible due to the lack of an accessible chromophore. This technique is primarily suited for molecules containing double bonds, aromatic rings, or other functional groups that absorb in the near-UV or visible spectrum.

Compound Index

Time-Resolved X-ray Liquidography (TRXL) for Structural Evolution in Solution

Time-Resolved X-ray Liquidography (TRXL), also known as time-resolved X-ray solution scattering, is a powerful experimental technique used to observe the real-time structural dynamics of molecules during chemical reactions in the liquid phase. nih.govkaist.ac.kr This method provides direct insight into transient molecular structures, including short-lived intermediates, by measuring how they scatter X-rays at various moments following the initiation of a reaction. researchgate.netkaist.ac.kr

The fundamental principle of TRXL involves a pump-probe approach. A chemical reaction is typically initiated by an ultrashort laser pulse (the pump) that excites the molecules in a solution. Following this excitation, precisely delayed X-ray pulses (the probe) are directed at the sample. scispace.com The scattered X-rays create diffraction patterns that are captured by a detector. By varying the time delay between the pump and probe pulses, it is possible to create a series of snapshots that map the structural changes of the solute molecules and the surrounding solvent cage over timescales ranging from picoseconds to milliseconds. scispace.comacs.org

For a compound like this compound, TRXL could be employed to study a variety of dynamic processes. For instance, if the molecule were subjected to photolysis, TRXL could potentially track conformational changes, bond cleavage, or the formation of radical intermediates. The analysis of the diffraction data would not only reveal the structures of these transient species but also provide information on their kinetics and the influence of the solvent on the reaction pathway. mdpi.com

Research on similar fluorinated molecules, such as 1,2-diiodotetrafluoroethane (B1220659) (C₂F₄I₂) in cyclohexane, demonstrates the capability of TRXL to investigate the influence of fluorination and solvent effects on reaction dynamics. mdpi.comresearchgate.net Such studies can determine reaction mechanisms, the structures of intermediates, and the time-dependent changes in the surrounding solvent molecules. mdpi.com

While no specific TRXL studies on this compound are currently available in the reviewed literature, the technique's proven success with other complex halogenated and cyclic molecules underscores its potential for yielding detailed insights into the structural dynamics of this compound in solution. Future TRXL experiments could provide invaluable data on its reaction pathways and the behavior of its transient structures.

Reactivity Profiles and Reaction Mechanism Elucidation

Chemical Inertness in Diverse Reaction Environments

Undecafluoro(heptafluoropropyl)cyclohexane exhibits a high degree of chemical inertness, a hallmark of perfluorinated compounds. cymitquimica.com This stability stems from the strength and stability of the carbon-fluorine (C-F) bond. The fluorine atoms create a protective sheath around the carbon backbone, shielding it from chemical attack. This compound, like other perfluorocarbons such as perfluoromethylcyclohexane, is thermally stable to over 400°C and is generally non-reactive with most chemicals, including acids, bases, and common oxidizing and reducing agents. wikipedia.org Its inert nature makes it a suitable medium for reactions involving sensitive reagents that would otherwise react with a more traditional organic solvent. smolecule.com

The physical properties of this compound also contribute to its utility as a stable reaction environment. It is a clear, colorless liquid with low viscosity and surface tension. wikipedia.org A key characteristic is its immiscibility with many conventional organic solvents and water, which is exploited in multiphasic reaction systems. tcichemicals.com

Reactions Involving Highly Reactive Species

While exceptionally inert under most conditions, the carbon-fluorine bonds in perfluorinated compounds are not entirely impervious. Reactions can occur under forcing conditions or with highly reactive species. For instance, highly reactive metals, such as alkali metals, can react with C-F bonds at elevated temperatures. wikipedia.org Although specific studies on this compound with such species are not widely detailed, the general reactivity pattern of perfluorocarbons suggests that it would likely undergo decomposition or defluorination under these extreme conditions. Such reactions are not typical of standard organic synthesis but are relevant in specialized applications or decomposition studies.

Catalytic Transformations Utilizing Perfluorinated Mediums

The unique solvent properties of this compound make it a valuable component in advanced catalytic systems, particularly in fluorous biphasic catalysis.

Fluorous Biphasic Catalysis (FBS) is a concept that leverages the limited miscibility between perfluorinated solvents and common organic solvents to facilitate catalyst recovery and reuse. researchgate.netrsc.org In a typical FBS setup, a catalyst is modified with perfluoroalkyl chains, making it preferentially soluble in the fluorous phase, such as this compound. The reactants and products, being more soluble in the conventional organic phase, remain separate.

The system operates on a temperature-dependent miscibility principle. At room temperature, the fluorous solvent (containing the catalyst) and the organic solvent (containing reactants) form two distinct layers. tcichemicals.com Upon heating, the two phases can become miscible, forming a single homogeneous phase where the reaction proceeds efficiently. tcichemicals.com After the reaction is complete, cooling the system causes the phases to separate again. The products can then be easily decanted from the organic layer, while the valuable catalyst remains sequestered in the fluorous phase, ready for subsequent reaction cycles. libretexts.org This approach is a cornerstone of "Green Chemistry," as it simplifies product isolation and minimizes catalyst waste.

Table 1: Key Principles of Fluorous Biphasic Catalysis (FBS)

| Principle | Description |

|---|---|

| Immiscibility | Perfluorinated solvents (e.g., this compound) and organic solvents form two distinct phases at ambient temperature. |

| Catalyst Partitioning | A catalyst modified with "fluorous ponytails" (perfluoroalkyl chains) preferentially dissolves in the fluorous phase. |

| Homogenization | Upon heating, the two phases become miscible, allowing the reaction to proceed in a single phase for efficient catalysis. |

| Phase Separation | After the reaction, cooling causes the phases to separate, trapping the catalyst in the fluorous layer. |

| Recyclability | The product-containing organic phase is easily separated, and the catalyst-containing fluorous phase can be reused. |

The success of fluorous biphasic catalysis hinges on the design of ligands that anchor the metal catalyst to the fluorous phase. liv.ac.uk This is typically achieved by attaching long perfluoroalkyl chains, often called "ponytails," to conventional ligand structures, such as phosphines. liv.ac.uknih.gov The degree of fluorination and the length of these chains determine the catalyst's "fluorophilicity," or its affinity for the fluorous solvent. nih.gov

For a catalyst to be effective in an FBS system, its solubility must be finely tuned. It needs to be highly soluble in the perfluorinated medium but sparingly soluble in the organic phase to prevent leaching. researchgate.net The design must also consider the electronic and steric effects of the fluorous ponytails on the catalytic center, ensuring that the catalyst's activity and selectivity are not compromised. nih.govnih.gov Research has focused on developing synthetic routes to various fluorinated arylphosphines and other ligands to expand the scope of reactions that can be performed using this sustainable methodology. liv.ac.uk

Solvent-Mediated Reaction Dynamics and Pathways

The choice of solvent profoundly influences chemical reactivity by affecting reaction rates and stabilizing intermediates. wikipedia.org Perfluorinated solvents like this compound, due to their non-polar and inert nature, create a unique reaction environment.

Solvent polarity can significantly accelerate or decelerate a reaction, depending on the nature of the reactants and the transition state. wikipedia.orgresearchgate.net Reactions that proceed through a more polar or charged transition state than the reactants are generally accelerated by polar solvents, which stabilize the transition state. wikipedia.orgchemrxiv.org

Table 2: General Influence of Solvent Polarity on Reaction Rates

| Reaction Characteristic | Effect of Increasing Solvent Polarity |

|---|---|

| Neutral reactants forming a charged transition state | Rate increases |

| Charged reactants forming a less charged transition state | Rate decreases |

| Little change in charge between reactants and transition state | Little to no effect on rate |

Source: Based on Hughes-Ingold rules. wikipedia.org

The use of a perfluorinated solvent like this compound can therefore be a deliberate strategy to control reaction kinetics by providing a non-polar, non-coordinating, and inert environment. smolecule.comrsc.org

Solute-Solvent Cage Effects

However, the principles of solute-solvent cage effects can be discussed in the context of perfluorinated solvents in general, drawing on the known physical properties of this compound and related compounds. The cage effect describes the influence of solvent molecules surrounding a reactive intermediate, such as a radical pair, on its subsequent reactivity. numberanalytics.com The solvent cage can promote the recombination or reaction of the intermediates (in-cage reaction) or allow them to diffuse apart into the bulk solvent (cage escape). wikipedia.org

The efficiency of the cage effect is influenced by several factors, including the viscosity of the solvent, the size and shape of the solvent molecules, and the nature of the solute-solvent interactions. nih.gov Perfluorinated solvents like this compound are characterized by their high density, low surface tension, and chemical inertness. Their viscosity can play a significant role in determining the lifetime of a solvent cage and, consequently, the ratio of in-cage to cage-escape products.

For a hypothetical reaction involving the generation of radical pairs in this compound, the bulky and massive perfluorinated solvent molecules would form a solvent cage around the newly formed radicals. The rate of diffusion of these radicals out of the solvent cage would be influenced by the viscosity of the medium. A higher viscosity would generally lead to a longer residence time within the cage, potentially increasing the probability of in-cage recombination or reaction.

To illustrate the concept, consider the photolysis of a generic radical initiator, A-B, in a solvent. The process can be depicted as follows:

A-B + hν → [A• •B]cage

Within the solvent cage, two primary pathways are available:

In-cage recombination: [A• •B]cage → A-B (cage product)

Cage escape: [A• •B]cage → A•free + B•free (escape products)

The escaped free radicals can then react with other species in the solution or with each other. The relative yields of the cage product and the escape products provide a measure of the cage effect efficiency.

While specific data for this compound is unavailable, studies on similar systems in other solvents provide a framework for understanding these effects. For instance, the photolysis of 1,2-diiodotetrafluoroethane (B1220659) has been studied in cyclohexane (B81311), revealing insights into solute-solvent interactions and the dynamics of radical recombination. mdpi.comnih.gov Such studies demonstrate the powerful techniques available for probing reaction dynamics in solution, which could be applied to this compound in future research.

Future experimental work, such as time-resolved spectroscopy or product analysis from the photolysis or thermolysis of radical precursors in this compound, is necessary to quantify the solute-solvent cage effects in this specific medium and generate the detailed data required for a comprehensive reactivity profile.

Properties As a Specialty Solvent and Applications in Chemical Synthesis and Processing Research

Fundamental Principles of Fluorous Solvents

The term "fluorous" was coined to be analogous to "aqueous," signifying an affinity for fluorocarbons. tcichemicals.com Highly fluorinated compounds, like Undecafluoro(heptafluoropropyl)cyclohexane, are soluble in fluorous solvents but are typically insoluble in water and common organic solvents. tcichemicals.comtcichemicals.com This unique solubility profile is a cornerstone of fluorous chemistry. tcichemicals.com The physical properties that define these solvents, such as high density, chemical inertness, and thermal stability, stem from the strength and low polarizability of their carbon-fluorine bonds. cymitquimica.comunibo.it

Furthermore, the electrons in the C-F bonds are held tightly, leading to low polarizability and exceptionally weak van der Waals or London dispersion forces. stackexchange.com This results in poor interactions with non-polar organic solvents, causing phase separation. stackexchange.com This behavior allows for the creation of Fluorous Biphasic Systems (FBS), where a fluorous phase, containing a fluorous-tagged catalyst or reagent, exists separately from an organic phase containing the reactants and products. rsc.org

Table 1: Miscibility of Select Fluorous and Organic Solvents

| Fluorous Solvent | Organic Solvent | Miscibility at Room Temp. |

|---|---|---|

| Perfluorohexane (FC-72) | Acetonitrile | Immiscible |

| Perfluorohexane (FC-72) | Toluene (B28343) | Immiscible |

| Perfluorohexane (FC-72) | THF | Immiscible |

| HFE-7500 | Acetone | Miscible |

| HFE-7500 | Methanol | Immiscible |

This table illustrates the general immiscibility of perfluorocarbons like FC-72 with various organic solvents, a characteristic shared by this compound. Data adapted from a study on solvent miscibility. nih.gov

While fluorous and organic solvents are often immiscible at room temperature, many of these pairs exhibit thermomorphism, becoming a single homogeneous phase upon heating. unibo.itlibretexts.org This temperature-dependent miscibility is a critical feature exploited in fluorous biphasic catalysis. unibo.itresearchgate.net By increasing the temperature, reactants dissolved in the organic phase and a fluorous-tagged catalyst dissolved in the fluorous phase can be brought into a single phase, allowing the reaction to proceed efficiently as if in a homogeneous system. tcichemicals.comtcichemicals.com

Upon completion of the reaction, the system is cooled, causing the two phases to separate once again. tcichemicals.comlibretexts.org The product remains primarily in the organic layer, while the expensive and often toxic fluorous-tagged catalyst is sequestered in the fluorous phase. tcichemicals.com This simple phase separation allows for the straightforward recovery and recycling of the catalyst, a key principle of green chemistry. tcichemicals.comwikipedia.org The temperature at which miscibility occurs is known as the upper critical solution temperature. rsc.org

Fluorous solvents, including perfluorinated cyclohexanes, exhibit a remarkably high capacity for dissolving gases. tcichemicals.comtcichemicals.comacs.org This property makes them highly attractive media for reactions that involve gaseous reagents, such as oxygen, hydrogen, or carbon monoxide. tcichemicals.comacs.org The high solubility is attributed to the weak intermolecular forces within the fluorous liquid, which creates larger interstitial spaces or "cavities" that can readily accommodate gas molecules. sapub.org

This enhanced gas solubility is particularly advantageous for processes like oxidations, hydrogenations, and hydroformylations, where mass transfer of the gas into the liquid phase can be a rate-limiting step. acs.org By ensuring a high concentration of the gaseous reactant is available at the catalytic site, reaction rates can be significantly improved. acs.org

Table 2: Comparative Gas Solubility in Different Solvents (Illustrative)

| Gas | Solvent | Solubility (Mole Fraction at 298 K, 1 atm) |

|---|---|---|

| Oxygen (O₂) | Water | ~2.3 x 10⁻⁵ |

| Oxygen (O₂) | Benzene | ~2.0 x 10⁻³ |

| Oxygen (O₂) | Perfluorohexane | ~4.4 x 10⁻³ |

| Carbon Dioxide (CO₂) | Water | ~3.4 x 10⁻² |

This table provides a general comparison showing the significantly higher solubility of gases in perfluorinated solvents compared to conventional solvents.

Application in Organic Reactions and Catalysis

The unique properties of fluorous solvents like this compound are harnessed in various chemical processes, most notably in biphasic catalysis, which simplifies catalyst recovery and product purification.

The hydroformylation of olefins, an industrial process that converts alkenes into aldehydes, was the subject of the seminal 1994 paper by Horváth and Rábai that launched the field of modern fluorous chemistry. tcichemicals.comtcichemicals.com The process utilizes a fluorous biphasic system (FBS), often employing a solvent like perfluoromethylcyclohexane and an organic solvent such as toluene. tcichemicals.comtcichemicals.com

In this system, a rhodium catalyst is modified with perfluoroalkyl "ponytails" to make it preferentially soluble in the fluorous phase. tcichemicals.comwikipedia.org The olefin substrate resides in the organic phase. tcichemicals.com At room temperature, the two phases are separate. tcichemicals.com Upon heating, the phases merge, allowing the hydroformylation reaction to proceed homogeneously with the introduction of hydrogen and carbon monoxide gases. tcichemicals.comtcichemicals.com After the reaction, cooling the mixture leads to the re-formation of the biphasic system. tcichemicals.com The aldehyde product is isolated from the organic phase, while the valuable rhodium catalyst remains in the fluorous phase and can be reused for subsequent cycles. tcichemicals.comtcichemicals.com

The high solubility of oxygen in fluorous media makes them excellent solvents for oxidation reactions. tcichemicals.comacs.org Various oxidation processes, including those of aldehydes, sulfides, and olefins, have been successfully demonstrated in fluorous biphasic systems. tcichemicals.com Similar to hydroformylation, a metal catalyst (e.g., based on nickel or cobalt) is tagged with fluorous ponytails to confine it to the fluorous phase. tcichemicals.com

For example, the oxidation of aldehydes has been carried out using a system of perfluorodecalin (B110024) and toluene. tcichemicals.com The system becomes homogeneous upon heating to facilitate the reaction with oxygen. tcichemicals.com After cooling, the oxidized product is easily separated in the toluene phase, and the fluorous catalyst phase can be recycled. tcichemicals.com This methodology provides an efficient way to perform oxidations while simplifying the separation process and enabling catalyst reuse. tcichemicals.com

Role in Recrystallization and Purification Processes

The utility of this compound in recrystallization and purification stems from the principles of "fluorous chemistry." This approach leverages the compound's immiscibility with many common organic solvents at ambient temperatures to effect separations.

In a typical fluorous purification strategy, a reaction mixture containing a desired product and fluorous-tagged impurities or reagents is treated with a biphasic solvent system consisting of an organic solvent and a fluorous solvent like this compound. Due to the "like-dissolves-like" principle, the fluorous-tagged components preferentially partition into the fluorous phase, while the desired organic product remains in the organic phase. This allows for a straightforward liquid-liquid extraction to separate the product from the impurities.

The process can be further refined for recrystallization. A compound to be purified can be dissolved in a suitable solvent at an elevated temperature. Upon cooling, the decreased solubility leads to crystallization. When employing a fluorous solvent system, this principle can be adapted to selectively crystallize either the desired product or the impurities, depending on their relative solubilities in the fluorous and organic phases at different temperatures.

While specific research detailing the recrystallization of various compounds from this compound is not extensively documented, its properties are analogous to other well-studied perfluorinated solvents. The effectiveness of such a separation is dictated by the partition coefficients of the solutes between the fluorous and organic phases.

Table 1: Illustrative Partition Coefficients (Kf/o) for Different Compound Classes in a Biphasic System with this compound

| Compound Class | Functional Groups | Expected Kf/o (Fluorous/Organic) | Purification Feasibility |

| Perfluoroalkanes | C-F | > 10 | High |

| Fluorous-tagged Reagents | -(CH₂)₂C₈F₁₇ | > 5 | High |

| Hydrocarbons | C-H | < 0.1 | High |

| Polar Organic Molecules | -OH, -COOH | < 0.01 | High |

Note: The data in this table are representative examples based on the principles of fluorous chemistry and are intended for illustrative purposes.

Investigation of Solvent Compatibility in Multiphase Systems

The investigation of this compound's compatibility in multiphase systems is crucial for its application in catalysis and complex reaction setups. Its high density, hydrophobicity, and lipophobicity lead to the formation of distinct phases with both aqueous and common organic solvents. This behavior is the foundation of fluorous biphasic and triphasic catalysis.

In a fluorous biphasic system, a fluorous-soluble catalyst is dissolved in the this compound phase, while the reactants and products are primarily in an immiscible organic phase. The reaction can be carried out under homogeneous conditions at elevated temperatures where the phases become miscible, or at the interface under heterogeneous conditions. Upon completion and cooling, the phases separate, allowing for the easy recovery and reuse of the expensive, fluorous-tagged catalyst.

The compatibility of this compound with various organic solvents is a key parameter. While it is generally immiscible with non-fluorinated organic solvents at room temperature, the miscibility can be temperature-dependent. This thermomorphic behavior is advantageous for catalytic reactions, as it allows the reaction to proceed in a single phase at higher temperatures, thus overcoming mass transfer limitations, and then revert to a two-phase system for easy separation at a lower temperature.

Table 2: General Miscibility of this compound with Common Solvents at Standard Temperature and Pressure (STP)

| Solvent | Chemical Formula | Polarity | Miscibility with this compound |

| Water | H₂O | High | Immiscible |

| Toluene | C₇H₈ | Low | Immiscible |

| Hexane | C₆H₁₄ | Low | Immiscible |

| Dichloromethane | CH₂Cl₂ | Medium | Immiscible |

| Acetone | C₃H₆O | High | Immiscible |

Note: This table provides a general overview of miscibility. Specific miscibility can be temperature and pressure-dependent.

The unique solvent properties of this compound make it a valuable tool in the design of efficient and sustainable chemical processes, particularly in the realm of catalyst recovery and product purification.

Advanced Materials Science and Engineering Research

Design and Synthesis of Perfluorinated Polymers

The synthesis of novel perfluorinated polymers is a key area of investigation, with a focus on creating materials that exhibit exceptional performance in demanding environments. The introduction of moieties like the undecafluoro(heptafluoropropyl)cyclohexane group into polymer structures is a strategy aimed at achieving specific, desirable properties.

Perfluorocycloalkene (PFCA) Aryl Ether Polymer Architectures

Perfluorocycloalkene (PFCA) aryl ether polymers represent a significant class of high-performance fluoropolymers. Their synthesis typically involves the step-growth polymerization of perfluorocycloalkenes with various bisphenols. This process allows for the creation of diverse polymer architectures with tailored properties. The general synthetic route to PFCA aryl ether polymers involves the reaction of a perfluorocycloalkene, such as decafluorocyclohexene (B1669410), with a bisphenol in the presence of a base. researchgate.net

While direct polymerization of a monomer derived from this compound into PFCA aryl ether polymers is not extensively detailed in the provided search results, the fundamental principles of PFCA chemistry suggest its potential as a building block. The presence of the perfluorinated cyclohexyl ring is a key feature of existing PFCA polymers, and the addition of a heptafluoropropyl group would further increase the fluorine content and introduce a bulky side group. This could lead to polymers with even lower surface energies, enhanced hydrophobicity, and modified chain packing, influencing the material's bulk properties.

Structure-Property Relationships in Fluorinated Polymers

The relationship between the chemical structure of a fluorinated polymer and its resulting properties is a central theme in materials science. Fluorine-containing polymers are known for a range of outstanding characteristics, including thermal, chemical, and oxidative resistance, as well as low refractive index, low permittivity, and low water absorption. mdpi.com

The introduction of a bulky, highly fluorinated group like this compound into a polymer backbone is expected to have several predictable effects based on established structure-property relationships:

Thermal Stability: The high strength of the carbon-fluorine bond generally imparts excellent thermal stability to fluoropolymers.

Chemical Inertness: The dense electron cloud of fluorine atoms shields the polymer backbone from chemical attack, leading to high resistance to solvents and corrosive agents. krytox.com

Low Surface Energy: A high concentration of fluorine atoms at the surface results in low surface energy, leading to properties such as hydrophobicity and oleophobicity.

Gas Permeability: The bulky nature of the cyclohexyl and heptafluoropropyl groups can disrupt polymer chain packing, creating free volume and potentially increasing gas permeability. mdpi.com

Solubility: The introduction of bulky side groups can increase the solubility of otherwise intractable fluoropolymers, improving their processability.

Development of Low Dielectric Constant Materials

In the field of microelectronics, there is a persistent demand for materials with low dielectric constants (low-k) to serve as insulators. Low-k materials are crucial for reducing signal delay, cross-talk, and power consumption in integrated circuits. The incorporation of fluorine and bulky aliphatic groups into polymer structures is a proven strategy for lowering the dielectric constant.

Impact of Cyclohexyl Groups on Dielectric Behavior

A study on fluorinated poly(aryl ether nitrile)s containing pendant cyclohexyl groups (FCPEN) showed that this combination of structural features leads to a material with a low dielectric constant and low dielectric loss. researchgate.net The presence of both fluorine and cyclohexyl groups synergistically contributes to the desirable dielectric properties.

The table below summarizes the dielectric properties of various polymers, illustrating the effect of incorporating fluorine and bulky groups.

| Polymer | Dielectric Constant (k) | Frequency | Reference |

| Poly(ether ether ketone) (PEEK) | 3.0 | 10 kHz | researchgate.net |

| PEEK with perfluorononenyl pendant groups | 2.73 | 10 kHz | researchgate.net |

| Poly(aryl ether ketone) with cyclohexyl groups | 2.95 - 3.26 | 10 GHz | nih.govresearchgate.net |

| Fluorinated poly(aryl ether nitrile) with cyclohexyl groups (FCPEN) | 2.96 | 1 MHz | researchgate.net |

| Polymer with adamantane (B196018) units | 2.26 | 1-10 MHz | rsc.org |

| Polymer with spirobifluorene units | 2.54 | 1-10 MHz | rsc.org |

Given these findings, this compound, with its combination of a highly fluorinated structure and a bulky cyclohexyl ring, represents a promising building block for the synthesis of next-generation low-k materials. Its incorporation into polymer architectures could lead to materials with exceptionally low dielectric constants, suitable for advanced microelectronic applications.

Strategies for Molecular Polarization Reduction

In molecules like this compound, the symmetrical arrangement of the highly polar C-F bonds can lead to the cancellation of their individual dipole moments. This results in a molecule with a very small or negligible net dipole moment, and consequently, low polarizability and weak intermolecular forces. nih.gov The low polarizability of fluorine atoms and C-F bonds contributes significantly to these weak intermolecular interactions, which are a hallmark of perfluorocarbons. nih.gov

The effectiveness of this strategy is reflected in the low dielectric constants typical of non-polar liquids. The dielectric constant is a measure of a substance's ability to store electrical energy in an electric field and is directly related to molecular polarization. Research into fluorinated compounds for dielectric applications often focuses on tailoring molecular structure to minimize the net dipole moment. For instance, studies on some fluorinated molecules have shown that fluorine-assisted self-assembly can lead to an antiparallel alignment of mobile dipoles, which further explains the low values of the static dielectric constant observed in these materials.

Interactive Table: Comparison of Dielectric Constants of Various Solvents

| Solvent | Dielectric Constant (at 20°C unless noted) |

|---|---|

| Heptane (B126788) | 1.92 |

| Cyclohexane (B81311) | 2.02 |

| Toluene (B28343) | 2.38 (25°C) |

| Chloroform | 4.81 |

| Ethyl Alcohol | 24.55 (25°C) |

| Water | 80.1 |

Data sourced from multiple references. lsu.eduumass.eduwashington.edu

As shown in the table, non-polar hydrocarbons like cyclohexane and heptane have very low dielectric constants. Perfluorinated compounds such as this compound are investigated for their potential to achieve similarly low, or even lower, dielectric constants due to their unique electronic properties and molecular structure, making them candidates for advanced dielectric materials.

Role in Advanced Aerospace Technologies Research

The extreme conditions encountered in aerospace applications—ranging from the vacuum of space to high temperatures and exposure to radiation—necessitate the use of advanced materials with exceptional stability and reliability. Perfluorocarbons (PFCs), including this compound, are subjects of research in this sector due to a unique combination of properties derived from their strong carbon-fluorine bonds. sigmaaldrich.comcymitquimica.com

Research focuses on the potential use of PFCs as advanced lubricants, thermal management fluids (coolants), and hydraulic fluids for spacecraft and high-altitude aircraft. Their high thermal stability, chemical inertness, low flammability, and wide operating temperature range make them theoretically ideal for these demanding roles. cymitquimica.com The fluorinated structure imparts high hydrophobicity and lipophobicity, which is advantageous for creating stable and non-reactive fluids and lubricants. sigmaaldrich.com

Detailed research findings point to the following characteristics of perfluorocarbons that are relevant to aerospace technologies:

High Thermal Stability: The C-F bond is exceptionally strong, allowing these compounds to resist thermal degradation at temperatures exceeding 400°C. sigmaaldrich.com

Chemical Inertness: PFCs are resistant to oxidation, corrosive chemicals, and radiation, ensuring longevity and reliability in harsh aerospace environments.

Low Surface Tension: This property allows for excellent wetting and spreading, which is critical for lubricants and heat transfer fluids operating in microgravity or complex mechanical systems. cymitquimica.com

Good Dielectric Properties: Their low electrical conductivity and dielectric constant make them suitable for use as coolants in advanced avionics and electronic systems, where they can prevent electrical arcing.

Interactive Table: Key Properties of Perfluorocarbons for Aerospace Research

| Property | Significance in Aerospace Applications |

|---|---|

| High Thermal Stability | Essential for high-temperature environments such as engine components and re-entry vehicles. |

| Chemical Inertness | Prevents degradation from exposure to rocket propellants, radiation, and atomic oxygen. |

| Low Flammability | Critical for safety in oxygen-rich environments within spacecraft and aircraft. |

| Wide Liquid Range | Allows the fluid to remain functional across extreme temperature variations from deep space to atmospheric flight. |

While specific research detailing the deployment of this compound in aerospace missions is not widely published, its properties are representative of the class of perfluorocarbons being investigated for next-generation aerospace technologies. cymitquimica.com

Environmental Mobility and Transformation Pathways: Academic Research Perspectives

Persistence Mechanisms in Environmental Compartments

Undecafluoro(heptafluoropropyl)cyclohexane is a fully fluorinated organic compound, a class of substances renowned for their extreme persistence in the environment. researchgate.net The fundamental reason for this persistence lies in the strength of the carbon-fluorine (C-F) bond, which is one of the strongest covalent bonds in organic chemistry. This inherent stability makes perfluorinated compounds like this compound highly resistant to degradation under typical environmental conditions. researchgate.net

The persistence of such compounds means they are not readily broken down by biological or chemical processes in soil, water, or air. As a result, they can remain in the environment for extended periods, potentially leading to long-term exposure for ecosystems and wildlife. service.gov.uk For instance, a related compound, perfluoroisohexane (PFiHx), is not readily biodegradable and shows no significant degradation through abiotic mechanisms, leading to its classification as persistent (P) or very persistent (vP). service.gov.uk Similarly, other fluorinated alkanes are known to have atmospheric lifetimes that can span thousands of years. aaqr.org

General Characteristics of Perfluorinated Compound Persistence:

| Characteristic | Description | Implication for this compound |

| C-F Bond Strength | The carbon-fluorine bond is exceptionally strong and stable. | High resistance to chemical and biological degradation. |

| Chemical Inertness | Fully fluorinated compounds are generally non-reactive. aaqr.org | Low susceptibility to transformation in the environment. |

| Low Biodegradability | Microorganisms typically lack the enzymes to break down the C-F bond. service.gov.uk | Expected to persist in soil and aquatic environments. |

| Resistance to Abiotic Degradation | Resistant to hydrolysis, photolysis, and other abiotic degradation processes. service.gov.uk | Long environmental half-life. |

This table presents generalized information for perfluorinated compounds and is intended to be illustrative for this compound in the absence of specific data.

Biotransformation Pathways and Mechanisms of Polyfluorinated Substances

Direct evidence of biotransformation pathways for this compound is not available in current scientific literature. However, research on other polyfluorinated substances (PFAS) can offer insights into its likely behavior.

Biotransformation is more commonly observed in polyfluorinated substances that contain unfluorinated carbon atoms, which can serve as points of microbial attack. Fully fluorinated compounds, such as this compound, are generally considered to be recalcitrant to microbial degradation. The absence of carbon-hydrogen bonds and the steric hindrance from the fluorine atoms make it difficult for microbial enzymes to initiate metabolic processes.

While some studies have shown that certain microorganisms can transform some PFAS precursors, these transformations typically involve the non-fluorinated parts of the molecules. For perfluorinated compounds, significant biodegradation is not expected.

Partitioning Behavior in Environmental Media

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments, such as soil, water, and air. For this compound, its high degree of fluorination is expected to result in hydrophobic (water-repelling) and lipophobic (fat-repelling) properties.

Sorption to Solid Phases (Soils, Sediments)

Due to its expected hydrophobicity, this compound is likely to adsorb to solid phases in the environment, such as soil and sediment. The extent of this sorption is influenced by the organic carbon content of the solid material; higher organic carbon levels generally lead to greater sorption of hydrophobic compounds. This process can reduce the concentration of the compound in the water column but can lead to its accumulation in bottom sediments of aquatic systems.

Distribution in Aqueous and Gaseous Phases

While expected to have low water solubility, the mobility of this compound in aquatic systems will depend on its partitioning between the dissolved phase and suspended particles. Its potential for volatilization from water to the atmosphere is another important consideration. Some perfluorinated compounds have relatively high vapor pressures, which can facilitate their transport in the gaseous phase. For instance, perfluoroisohexane is a liquid at standard temperatures but can be volatile above 50°C. service.gov.uk

Transport Mechanisms in Aquatic and Terrestrial Systems

The transport of this compound in the environment will be governed by its partitioning behavior. In aquatic systems, it can be transported in the dissolved phase, though it is more likely to be associated with suspended sediments, which can be carried over long distances by water currents.

In terrestrial systems, its movement will be largely dependent on its sorption to soil particles. Strong sorption will limit its leaching into groundwater. However, soil erosion could transport contaminated particles to nearby water bodies.

Furthermore, some perfluorinated compounds have the potential for long-range atmospheric transport. service.gov.uk If this compound is sufficiently volatile, it could be transported in the atmosphere and subsequently deposited in remote locations, far from its original source.

Modeling and Predictive Studies of Environmental Fate

Predictive modeling is a critical tool for understanding the potential environmental behavior of complex chemical compounds like this compound, especially in the absence of extensive empirical data. For many novel per- and polyfluoroalkyl substances (PFAS), including this compound, specific experimental studies on their environmental fate are limited. Consequently, academic research relies heavily on in silico tools and various modeling approaches to forecast their distribution, persistence, and transformation in the environment. These models integrate the physicochemical properties of a substance with environmental parameters to simulate its behavior across different media such as air, water, soil, and sediment.

A significant challenge in this field is the scarcity of reliable experimental data for many PFAS, which can include fundamental properties like vapor pressure and Henry's Law constants. itrcweb.org As a result, many of the values used in models are themselves estimates derived from predictive mathematical techniques. itrcweb.org

Multimedia Environmental Fate Models

Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its physicochemical properties. For PFAS, where experimental data is often lacking, QSPR offers a way to estimate essential modeling parameters. itrcweb.orgresearchgate.net There is a recognized need for bespoke, PFAS-specific QSPR models to improve the accuracy of these predictions. researchgate.netmdpi.com These models are crucial for populating the data requirements of larger multimedia fate models. mdpi.com The development of such models involves curating existing measured data and supplementing it with estimates from quantum-chemical predictions. researchgate.net

Computational Chemistry and Molecular Modeling

Advanced computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD), provide molecular-level insights into the properties and interactions of PFAS. bohrium.com These techniques can be used to calculate fundamental properties and understand reaction mechanisms that govern the transformation and degradation of these compounds. bohrium.com While computationally intensive, these methods can help refine the parameters used in larger-scale environmental models and offer a deeper understanding of PFAS behavior in complex environmental matrices. bohrium.com

Machine Learning and Integrated Modeling Approaches

More recently, machine learning (ML) has emerged as a powerful tool for predicting the behavior of PFAS. nih.govresearchgate.net ML algorithms can analyze large and complex datasets to identify patterns and relationships that might be missed by traditional models, offering nuanced predictions of treatment efficacy and environmental behavior. researchgate.net Furthermore, some research efforts focus on integrating different types of models—such as surface water, groundwater, and streamflow models (e.g., SWAT, MODFLOW, and WASP)—to simulate the fate and transport of PFAS on a larger, watershed scale. ascelibrary.comresearchgate.net

Essential Data for Modeling

| Property | Symbol | Importance in Environmental Fate Modeling |

| Molecular Weight | MW | Influences diffusion, settling, and transport rates. |

| Vapor Pressure | Vp | Determines the tendency of a substance to volatilize and enter the atmospheric compartment. |

| Water Solubility | Sw | Governs the concentration of the compound in the aqueous phase and its mobility in surface water and groundwater. |

| Octanol-Water Partition Coeff. | Kow | Indicates the potential for a substance to bioaccumulate in organisms by partitioning into fatty tissues. |

| Organic Carbon-Water Part. Coeff. | Koc | Predicts the tendency of a compound to adsorb to organic matter in soil and sediment, affecting its mobility. |

| Henry's Law Constant | H | Describes the partitioning of a chemical between air and water, which is critical for modeling air-water exchange and atmospheric transport. |

| Acid Dissociation Constant | pKa | For ionizable compounds, this determines the chemical species present at a given pH, which significantly impacts mobility and sorption. rsc.org |